molecular formula C15H26O B1202290 Hinesol CAS No. 59331-07-6

Hinesol

Cat. No. B1202290
CAS RN: 59331-07-6
M. Wt: 222.37 g/mol
InChI Key: ICWHTQRTTHCUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hinesol is a natural product found in Guatteria friesiana, Corymbia maculata, and other organisms with data available.

Scientific Research Applications

Inhibition of Enzymes

Hinesol, a major component of So-jutsu (Atractylodis Lanceae Rhizoma), has been found to strongly inhibit H+, K+-ATPase activity, which may contribute to its role as an anti-gastric ulcer agent (Satoh, Nagai, & Kano, 2000). It also inhibits other enzymes like Na+, K+-ATPase, Mg2+-ATPase, Ca2+-ATPase, and H+-ATPase, though to a lesser extent, and does not affect alkaline or acid phosphatase activities. Hinesol's inhibition of H+, K+-ATPase is through uncompetitive inhibition with ATP and increases with higher Mg2+ concentration. It enhances the inhibitory effect of omeprazole on H+, K+-ATPase, indicating that hinesol and omeprazole have different inhibitory sites.

Antitumor Effects

Hinesol has shown promising antitumor effects. It induced apoptosis in human leukemia HL-60 cells, exhibiting cytotoxic effects and molecular mechanisms that suggest its potential as a novel medicinal drug for various cancers, including leukemia (Masuda, Kadokura, Ishii, Takada, & Kitajima, 2015). In non-small cell lung cancer (NSCLC) cell lines, hinesol inhibited cell proliferation, induced apoptosis, and affected several molecular pathways, indicating its potential as an anti-NSCLC drug candidate (Guo, Liu, Ju, Du, Xu, Yuan, Qin, & Li, 2019).

Receptor Binding Inhibition

Hinesol, along with other sesquiterpenols isolated from Atractylodes lancea, moderately inhibited the in vitro binding of arginine vasopressin and angiotensin II to kidney membrane receptors (Takeda, Tsuchiya, Kimura, Kubo, Okada, & He, 2001).

Pharmacological Synthesis

Research has been conducted on the total synthesis of hinesol, which is an active ingredient of cerebral circulation and metabolism improvers. A phosphine-catalyzed [3+2] cycloaddition strategy was used for the efficient total synthesis of natural product (-)-hinesol (Du & Lu, 2003).

Genetic and Environmental Factors

Studies have shown that the contents of essential oil compounds like hinesol in Atractylodes lancea are largely influenced by genetic factors, suggesting that clonal propagation could be an effective strategy for obtaining populations with high contents of essential oil compounds (Tsusaka, Makino, Ohsawa, & Ezura, 2019). The heritability of the β-eudesmol/hinesol content ratio in A. lancea was also found to be high, emphasizing the influence of genetic factors over environmental factors (Tsusaka, Makino, Ohsawa, & Ezura, 2020).

Analytical Methods

Several analytical methods like GC-MS have been developed for identifying and quantifying hinesol and other compounds in Atractylodes lancea (Ouyang, Zhang, Zhao, Wang, Wei, & Fang, 2012).

properties

IUPAC Name

2-(6,10-dimethylspiro[4.5]dec-9-en-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWHTQRTTHCUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90874757
Record name TERPENE-3197-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90874757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hinesol

CAS RN

59331-07-6
Record name Hinesol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152472
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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